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molecular formula C11H10O6 B1215636 Dipyrocetyl CAS No. 486-79-3

Dipyrocetyl

Cat. No. B1215636
M. Wt: 238.19 g/mol
InChI Key: NYIZXMGNIUSNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04801705

Procedure details

24 g of 2,3-bis(acetyloxy)benzoic acid was suspended in 100 ml of dichloromethane and, at -10° C., 23 g of phosphorous pentachloride was added. The hydrogen chloride gas that formed was removed The resulting clear solution was then evaporated in an oil-pump vacuum yielding a brown honey. This was dissolved in 300 ml of petroleum ether and filtered over active carbon. After distilling off the solvent, the title compound was obtained in the form of white crystals (25.1 g); melting point 97°-99° C. (dec.)
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:13]([O:14][C:15](=[O:17])[CH3:16])=[CH:12][CH:11]=[CH:10][C:6]=1[C:7](O)=[O:8])(=[O:3])[CH3:2].P(Cl)(Cl)(Cl)(Cl)[Cl:19]>ClCCl>[C:1]([O:4][C:5]1[C:13]([O:14][C:15](=[O:17])[CH3:16])=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([Cl:19])=[O:8])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)O)C=CC=C1OC(C)=O
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)Cl)C=CC=C1OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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